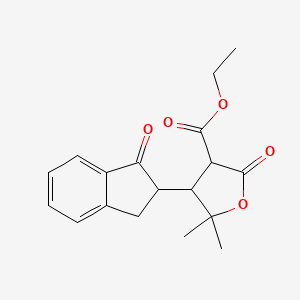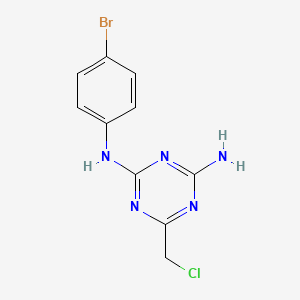![molecular formula C18H19NO4S B11047282 5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B11047282.png)
5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methoxy and methoxymethyl groups, as well as a sulfonyl group attached to a methylphenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methoxymethyl Group: This can be achieved through the reaction of the indole with methoxymethyl chloride in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methoxymethyl groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and methoxymethyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include aldehydes, acids, or ketones.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted indoles.
科学研究应用
5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, while the methoxy and methoxymethyl groups can influence its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
5-methoxy-1H-indole: Lacks the methoxymethyl and sulfonyl groups, making it less complex.
1-(methoxymethyl)-3-(4-methylphenyl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-[(4-methylphenyl)sulfonyl]-1H-indole: Lacks both methoxy and methoxymethyl groups, altering its chemical properties.
Uniqueness
- The combination of methoxy, methoxymethyl, and sulfonyl groups in 5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H19NO4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
5-methoxy-1-(methoxymethyl)-3-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-7-15(8-5-13)24(20,21)18-11-19(12-22-2)17-9-6-14(23-3)10-16(17)18/h4-11H,12H2,1-3H3 |
InChI 键 |
BSNQJOFJFCZFNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C2C=C(C=C3)OC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11047201.png)
![3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047205.png)
![dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11047206.png)

![2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11047217.png)

![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11047224.png)
![N-(2,4-dichlorophenyl)-2-[(3-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11047233.png)


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11047256.png)
![4-(4-Bromophenyl)-1-(4-chlorophenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11047267.png)
![8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11047268.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11047270.png)